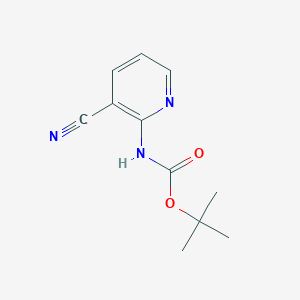
Tert-butyl 3-cyanopyridin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-cyanopyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-cyanopyridin-2-ylcarbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.25 g/mol
The compound features a pyridine ring substituted with a cyanide group and a tert-butyl carbamate moiety, which contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Cyanopyridine Moiety :
- Starting from 3-bromopyridine, a nucleophilic substitution reaction is performed using sodium cyanide to yield 3-cyanopyridine.
- Carbamoylation :
- The cyanopyridine is then reacted with tert-butyl carbamate under appropriate conditions to form this compound.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways.
- Receptor Modulation : It may interact with receptors, leading to downstream effects on cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent in therapeutic settings.
Anticancer Properties
This compound has also been investigated for its anticancer effects:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can reduce the viability of cancer cells in culture, indicating its potential as a chemotherapeutic agent.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
-
Anticancer Research :
- In a recent study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
Comparative Biological Activities
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 50 µg/mL | 25 µM |
| Compound A (related structure) | 100 µg/mL | 30 µM |
| Compound B (alternative scaffold) | 75 µg/mL | 20 µM |
Properties
IUPAC Name |
tert-butyl N-(3-cyanopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQQCPMIZEBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477987 |
Source


|
| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116799-19-0 |
Source


|
| Record name | tert-butyl 3-cyanopyridin-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














